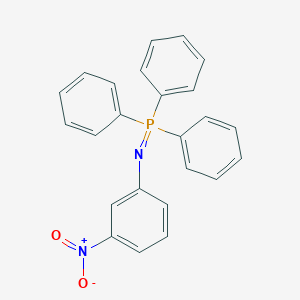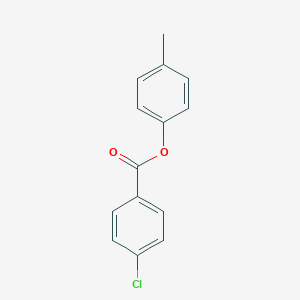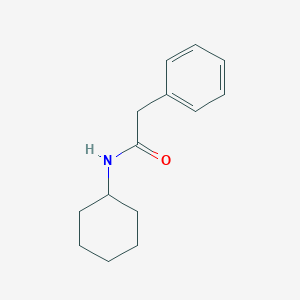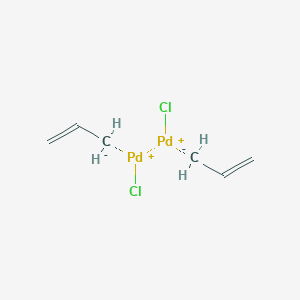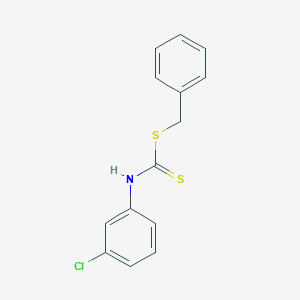
benzyl N-(3-chlorophenyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(3-chlorophenyl)carbamodithioate, also known as BCDT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BCDT is a carbamate derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of benzyl N-(3-chlorophenyl)carbamodithioate is primarily through the inhibition of acetylcholinesterase. benzyl N-(3-chlorophenyl)carbamodithioate binds to the active site of acetylcholinesterase, preventing the degradation of acetylcholine and leading to an accumulation of acetylcholine in the synaptic cleft. This results in an increase in cholinergic neurotransmission, which can improve cognitive function and memory. benzyl N-(3-chlorophenyl)carbamodithioate also has antioxidant properties, which can protect cells from oxidative damage and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
Benzyl N-(3-chlorophenyl)carbamodithioate has been shown to have various biochemical and physiological effects. In vitro studies have shown that benzyl N-(3-chlorophenyl)carbamodithioate inhibits the activity of acetylcholinesterase in a dose-dependent manner. benzyl N-(3-chlorophenyl)carbamodithioate has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage and reduce inflammation. In vivo studies have shown that benzyl N-(3-chlorophenyl)carbamodithioate can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl N-(3-chlorophenyl)carbamodithioate has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action and biochemical and physiological effects have been extensively studied. benzyl N-(3-chlorophenyl)carbamodithioate is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, benzyl N-(3-chlorophenyl)carbamodithioate has some limitations. It has low solubility in water, which can limit its bioavailability and efficacy. benzyl N-(3-chlorophenyl)carbamodithioate can also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of benzyl N-(3-chlorophenyl)carbamodithioate. One potential direction is to investigate the efficacy of benzyl N-(3-chlorophenyl)carbamodithioate in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another potential direction is to develop new derivatives of benzyl N-(3-chlorophenyl)carbamodithioate that have improved solubility and efficacy. Additionally, further studies are needed to investigate the potential off-target effects of benzyl N-(3-chlorophenyl)carbamodithioate and to develop strategies to minimize these effects.
Métodos De Síntesis
Benzyl N-(3-chlorophenyl)carbamodithioate can be synthesized through various methods, including the reaction of benzyl isocyanate with 3-chlorophenylamine and carbon disulfide, and the reaction of benzyl chloride with 3-chlorophenylthiourea. The yield of benzyl N-(3-chlorophenyl)carbamodithioate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
Benzyl N-(3-chlorophenyl)carbamodithioate has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. benzyl N-(3-chlorophenyl)carbamodithioate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. benzyl N-(3-chlorophenyl)carbamodithioate has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Número CAS |
13037-31-5 |
|---|---|
Nombre del producto |
benzyl N-(3-chlorophenyl)carbamodithioate |
Fórmula molecular |
C14H12ClNS2 |
Peso molecular |
293.8 g/mol |
Nombre IUPAC |
benzyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C14H12ClNS2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Clave InChI |
FOGXNUMIRYZQDB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CSC(=NC2=CC(=CC=C2)Cl)S |
SMILES |
C1=CC=C(C=C1)CSC(=S)NC2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)CSC(=S)NC2=CC(=CC=C2)Cl |
Otros números CAS |
13037-31-5 |
Sinónimos |
m-Chlorophenyldithiocarbamic acid benzyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




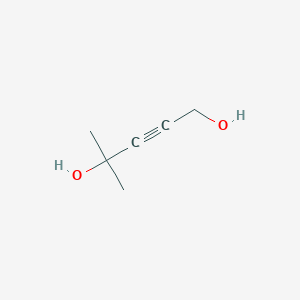
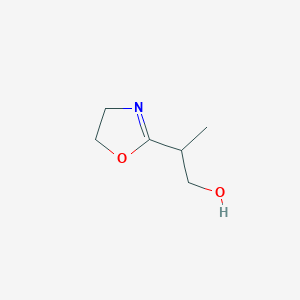
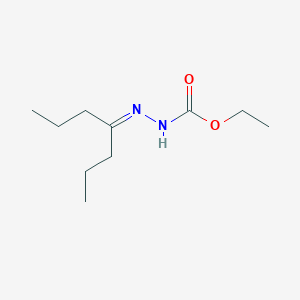

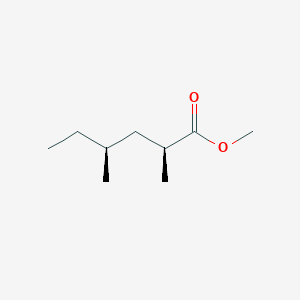
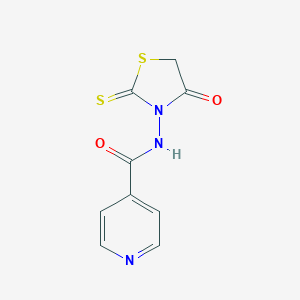
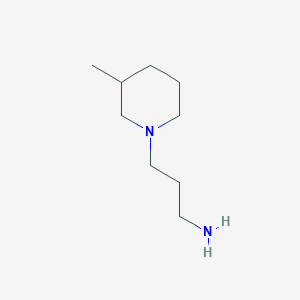
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)
